2-Butoxypyridine-3-boronic acid
Description
Significance of Boronic Acids in Modern Organic Synthesis and Medicinal Chemistry
Boronic acids, characterized by a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), are versatile intermediates in a wide array of chemical transformations. sigmaaldrich.comwikipedia.org Their stability, generally low toxicity, and ease of handling have contributed to their widespread adoption in both academic and industrial research. borates.todaynih.gov
The most prominent application of boronic acids is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. sigmaaldrich.comnih.govacs.org This Nobel Prize-winning reaction has revolutionized the synthesis of biaryls, a common structural motif in pharmaceuticals and organic materials. researchgate.net Beyond Suzuki coupling, boronic acids participate in a variety of other important reactions, including Chan-Lam amination for forming carbon-nitrogen bonds, and additions to carbonyl compounds. sigmaaldrich.comresearchgate.netnih.gov
In medicinal chemistry, the boronic acid functional group has been incorporated into several FDA-approved drugs. nih.govmdpi.com For instance, Bortezomib is a proteasome inhibitor used in cancer therapy, and Vaborbactam is a β-lactamase inhibitor used to combat antibiotic resistance. nih.govmdpi.com The ability of the boron atom to form reversible covalent bonds with biological targets, such as the active sites of enzymes, is a key aspect of their therapeutic potential. wikipedia.orgsprinpub.com
Importance of Pyridinylboronic Acid Derivatives as Versatile Synthons
Pyridinylboronic acids are a subclass of heteroarylboronic acids that contain a pyridine (B92270) ring. The nitrogen atom in the pyridine ring imparts unique electronic properties and provides a site for hydrogen bonding, which can influence the reactivity and biological activity of the resulting molecules. These derivatives are crucial building blocks for introducing the pyridyl moiety, a common feature in many biologically active compounds and functional materials. nih.govchemicalbook.com
The synthesis of pyridinylboronic acids can be achieved through several methods, including halogen-metal exchange followed by borylation, and transition metal-catalyzed C-H borylation. arkat-usa.org However, some pyridinylboronic acids, particularly 2-pyridyl derivatives, can be unstable, which has led to the development of more stable surrogates like MIDA (N-methyliminodiacetic acid) boronates. nih.gov
Positioning of 2-Butoxypyridine-3-boronic Acid within Heteroarylboronic Acid Research
This compound belongs to the family of substituted pyridinylboronic acids. The presence of a butoxy group at the 2-position of the pyridine ring significantly influences the compound's properties and reactivity. This alkoxy substituent can affect the electronic nature of the pyridine ring and may also introduce steric effects that can be exploited in selective chemical transformations.
Research on compounds like this compound is driven by the need for a diverse toolkit of building blocks for the synthesis of complex molecules. The specific substitution pattern of this compound makes it a valuable synthon for accessing novel chemical space in drug discovery and materials science. Its utility is often demonstrated in the synthesis of substituted biaryl compounds through Suzuki-Miyaura coupling, where the butoxy group can play a role in directing the reaction or modifying the properties of the final product.
The study of 2-alkoxypyridine-3-boronic acids, including the methoxy (B1213986) and ethoxy analogues, provides a basis for understanding the behavior of this compound. guidechem.comnih.gov These related compounds are also used as intermediates in organic synthesis, particularly in the construction of heterocyclic systems and pharmacologically relevant scaffolds. guidechem.com
Table 1: Properties of 2-Alkoxypyridine-3-boronic acid Analogues
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Methoxypyridine-3-boronic acid | C₆H₈BNO₃ | 152.94 | 140-144 |
| 2-Ethoxypyridine-3-boronic acid | C₇H₁₀BNO₃ | 166.97 | Not available |
| This compound | C₉H₁₄BNO₃ | 195.02 | Not available |
Properties
IUPAC Name |
(2-butoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO3/c1-2-3-7-14-9-8(10(12)13)5-4-6-11-9/h4-6,12-13H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNRJMXGAUGFKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)OCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Butoxypyridine 3 Boronic Acid
Overview of Established Approaches for Pyridinylboronic Acid Synthesis
The preparation of pyridinylboronic acids and their esters has been approached through several key strategic disconnections. arkat-usa.org These methods provide a toolbox for chemists to access a wide array of substituted pyridine (B92270) building blocks.
Metal-Halogen Exchange and Subsequent Borylation Strategies
One of the most traditional and widely used methods for synthesizing pyridinylboronic acids involves a metal-halogen exchange reaction on a halopyridine, followed by quenching the resulting organometallic species with a boron electrophile, typically a trialkyl borate (B1201080). arkat-usa.orgorgsyn.org This approach is particularly effective for bromo- and iodopyridines, which readily undergo exchange with organolithium or Grignard reagents. arkat-usa.orgorgsyn.org
The general procedure involves the reaction of a halopyridine with an organometallic reagent (like n-butyllithium or a Grignard reagent) at low temperatures to form a pyridyl-metal intermediate. This intermediate is then treated with a boronic ester, such as triisopropyl borate, to yield the desired pyridinylboronic acid or its corresponding ester after acidic workup. orgsyn.org The choice of the organometallic reagent and reaction conditions is crucial to avoid side reactions. For instance, an in-situ quench method, where the organolithium reagent is added to a mixture of the halopyridine and triisopropyl borate, has been shown to be effective and scalable. orgsyn.org
While this method is robust for 2- and 3-halopyridines, simple chloro- and fluoropyridines are generally less reactive under these conditions. arkat-usa.org The stability of the resulting pyridinylboronic acids can be a concern, leading to the development of more stable ester derivatives, such as pinacol (B44631) esters. arkat-usa.orgorgsyn.org
Table 1: Examples of Metal-Halogen Exchange for Pyridinylboronic Acid Synthesis
| Starting Material | Reagents | Product | Yield | Reference |
|---|
Directed ortho-Metallation (DoM) Coupled with Borylation
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. arkat-usa.orgbaranlab.org This method relies on the presence of a directing metalation group (DMG) on the pyridine ring, which coordinates to an organolithium base (e.g., LDA, n-BuLi) and directs deprotonation to the adjacent ortho position. baranlab.orgnih.gov The resulting lithiated species is then trapped with a boronic ester to furnish the corresponding pyridinylboronic acid derivative. nih.gov
A variety of functional groups can act as DMGs, including carboxamides, ethers, and carbamates. baranlab.orgnih.gov This approach offers high regioselectivity that is often complementary to what can be achieved with other methods. A one-pot DoM-boronation-Suzuki-Miyaura cross-coupling sequence has been developed, which avoids the often-difficult isolation of unstable pyridyl boronic acids. nih.gov For instance, pyridyl carboxamides can be efficiently converted to azabiaryls using this one-pot protocol. nih.gov
Table 2: Directed ortho-Metalation for Pyridinylboronic Acid Synthesis
| Substrate | Directing Group | Reagents | Position of Borylation | Reference |
|---|
Palladium-Catalyzed Cross-Coupling Borylation of Halopyridines
Palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, represent a milder alternative to metal-halogen exchange for the synthesis of pyridinylboronic esters. arkat-usa.orgnih.gov This method involves the reaction of a halopyridine with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. nih.govresearchgate.net
This approach generally exhibits good functional group tolerance and can be applied to a broader range of substrates, including chloropyridines, which are often unreactive in metal-halogen exchange. nih.gov The development of highly active catalyst systems, often employing specific phosphine (B1218219) ligands, has been crucial for the success of this methodology. nih.govresearchgate.net One-pot procedures combining the borylation of a halopyridine with a subsequent Suzuki-Miyaura cross-coupling have streamlined the synthesis of biaryl compounds. nih.gov
Iridium- or Rhodium-Catalyzed C-H and C-F Borylation Methods
Direct C-H borylation catalyzed by transition metals, particularly iridium and rhodium, has emerged as a highly atom-economical and powerful method for preparing pyridinylboronic esters. arkat-usa.orgrsc.org This approach allows for the direct conversion of C-H bonds into C-B bonds, avoiding the need for pre-functionalized halopyridines. rsc.orgacs.org
Iridium-catalyzed C-H borylation often proceeds with high regioselectivity, which is typically governed by steric factors. digitellinc.comacs.org For instance, the borylation of 3-substituted pyridines often occurs at the less sterically hindered C-5 position. digitellinc.com Ligands play a critical role in determining the yield and regioselectivity of these reactions. arkat-usa.org While highly efficient, the borylation of pyridines can be challenging due to catalyst inhibition by the nitrogen lone pair and the potential for rapid protodeborylation of the product, especially for boronate esters ortho to the nitrogen. rsc.org
Rhodium catalysts have been employed for the ortho-selective C-F bond borylation of polyfluoroarenes containing a directing N-heterocycle, such as pyridine. nih.govresearchgate.net This reaction proceeds under mild conditions and provides access to valuable borylated fluoroarenes. nih.gov
[4+2] Cycloaddition Routes for Pyridinylboronic Acid Frameworks
The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful tool for the construction of six-membered rings. youtube.comlibretexts.org In the context of pyridine synthesis, this strategy can be employed to build the pyridine ring itself with a boron-containing substituent already in place. arkat-usa.org This approach involves the reaction of a diene with a dienophile, where one of the components contains a boronic ester group. nih.gov While less common for the direct synthesis of simple pyridinylboronic acids, this methodology offers a convergent route to highly substituted pyridine frameworks. The reaction is typically a concerted process, forming two new sigma bonds and a new pi bond in a single step. libretexts.org
Regioselective Synthesis of Substituted Pyridinylboronic Acids and Analogues
The synthesis of a specific isomer like 2-Butoxypyridine-3-boronic acid requires precise control over the regioselectivity of the borylation reaction. The substitution pattern on the pyridine ring plays a crucial role in directing the incoming boryl group.
Iridium-catalyzed C-H borylation is particularly sensitive to the steric environment of the pyridine ring. acs.orgnih.govnih.gov For a 2-alkoxypyridine, the borylation is expected to be directed away from the bulky alkoxy group. For example, in the iridium-catalyzed borylation of 2,3-disubstituted pyridines, the borylation occurs selectively at the 5-position, directed by the steric bulk of the substituent at the 3-position. acs.org In the case of 2-Butoxypyridine (B1266424), the butoxy group at the C-2 position would sterically hinder borylation at the C-6 position. To achieve borylation at the C-3 position, a directing group strategy or a metal-halogen exchange from a pre-functionalized 2-butoxy-3-halopyridine would likely be necessary.
A study on the iridium-catalyzed C-H borylation of trifluoromethyl-substituted pyridines demonstrated that sterically governed regioselectivity provides convenient access to a variety of pyridylboronic esters. acs.org For instance, 2-fluoro-3-(trifluoromethyl)pyridine (B31401) was selectively borylated at the 5-position. acs.org This highlights the strong influence of existing substituents on the regiochemical outcome.
Directed ortho-metalation (DoM) offers another powerful tool for achieving regioselectivity. nih.gov For a 2-butoxypyridine, the butoxy group itself is a potential directing group, but it typically directs metalation to the C-3 position. However, the efficiency can be substrate-dependent. A more robust strategy would involve introducing a stronger directing group at a specific position to ensure lithiation, and subsequent borylation, occurs at the desired site. The use of a removable directing group could also be a viable strategy.
Furthermore, regioselective cross-coupling reactions on dihalopyridines provide a pathway to selectively substituted pyridines. nih.gov For example, the carboxylic acid anion moiety has been used as a tunable directing group in the cross-coupling of 2,6-dichloronicotinic acid to selectively produce either the 2- or 6-substituted product. nih.gov A similar strategy could be envisioned for the synthesis of this compound, starting from a suitably dihalogenated pyridine precursor.
Table 3: Regioselective Borylation of Substituted Pyridines
| Substrate | Catalyst/Reagents | Position of Borylation | Yield | Reference |
|---|---|---|---|---|
| 2,3-bis-Trifluoromethyl-pyridine | Iridium catalyst, B₂pin₂ | 5-position | 82% | acs.org |
| 2-Fluoro-3-(trifluoromethyl)pyridine | Iridium catalyst, B₂pin₂ | 5-position | 83% | acs.org |
| 2-Bromo-3-(trifluoromethyl)pyridine | Iridium catalyst, B₂pin₂ | 5-position | 11% | nih.gov |
| 2,6-Dichloronicotinic acid | Palladium catalyst, Arylboronic acid | 2- or 6-position (tunable) | N/A | nih.gov |
Optimization of Reaction Conditions for Enhanced Yield and Purity in this compound Synthesis
The predominant and most scalable method for synthesizing pyridinylboronic acids is the halogen-metal exchange of a corresponding halopyridine, followed by borylation with a trialkyl borate. arkat-usa.org For this compound, the typical starting material would be a 3-halo-2-butoxypyridine, such as 2-butoxy-3-bromopyridine. The optimization of this pathway involves careful control over several critical reaction parameters to maximize yield and purity.
Key parameters for optimization include temperature, solvent composition, reagent stoichiometry, and work-up conditions. The lithiation step, typically using an organolithium reagent like n-butyllithium, is highly exothermic and requires low temperatures to prevent side reactions. Following the formation of the 3-lithiated pyridine intermediate, it is reacted in situ with a borate ester, such as triisopropyl borate or trimethyl borate. chemicalbook.comorgsyn.org
Temperature: The temperature of the lithium-halogen exchange is crucial. While many laboratory-scale procedures for analogous compounds are conducted at -78°C, studies have shown that operating at moderately higher temperatures can be advantageous for large-scale production without significantly compromising the yield. orgsyn.org For the synthesis of 3-pyridylboronic acid, optimal yields were achieved at -40°C. orgsyn.org A similar optimization for this compound would be necessary to balance reaction rate, yield, and energy costs for cooling.
Solvents: A mixture of solvents is often employed to ensure the solubility of reagents and intermediates at low temperatures. A common system is a blend of toluene (B28343) and a more polar ether solvent like tetrahydrofuran (B95107) (THF). orgsyn.org The ratio of these solvents can influence the reaction kinetics and the stability of the organolithium intermediate.
Reagents: The choice of borate ester and the stoichiometry are important. Triisopropyl borate is frequently used due to its reactivity and physical properties. orgsyn.org Using the borate ester as a co-solvent or in slight excess can effectively trap the lithiated intermediate as it forms, minimizing decomposition. orgsyn.org
Work-up and Isolation: The final stage of the synthesis involves the hydrolysis of the borate ester intermediate. This is typically achieved by adding an aqueous acid, followed by careful pH adjustment to precipitate the boronic acid. The final pH is a critical parameter to control, as the solubility of the amphoteric boronic acid is highly pH-dependent. For 3-pyridylboronic acid, precipitation at a pH of 7.6-7.7 was found to be optimal for maximizing the isolated yield. orgsyn.org Due to the inherent instability of many pyridinylboronic acids, they are often converted to more stable derivatives, such as their corresponding pinacol esters, for storage and subsequent use. orgsyn.orgnih.gov
Interactive Data Table: Optimization of Borylation Reaction The following table outlines key parameters and their typical ranges investigated during the optimization of the synthesis of pyridinylboronic acids, which would be applicable to the synthesis of this compound.
| Parameter | Condition A | Condition B | Condition C | Outcome/Observation |
| Temperature | -78°C | -40°C | -20°C | Yields often highest at lower temperatures, but energy costs increase. -40°C can provide an optimal balance. orgsyn.org |
| Solvent System | THF only | Toluene/THF (4:1) | Toluene/THF (1:1) | Toluene/THF mixtures are common for large-scale synthesis to improve handling and temperature control. orgsyn.org |
| Borate Ester | Trimethyl borate | Triisopropyl borate | - | Triisopropyl borate is often preferred for its reaction profile and the properties of its intermediates. orgsyn.org |
| Quench pH | pH 5-6 | pH 7.0-7.5 | pH 7.6-7.7 | Optimal pH is crucial for maximizing precipitation and yield of the boronic acid. orgsyn.org |
Scale-Up Considerations and Industrial Relevance for this compound Precursors
The industrial viability of this compound production is heavily dependent on the availability and scalable synthesis of its key precursors. The most direct precursor is a 3-halo-2-butoxypyridine. The synthesis of this intermediate on a large scale presents its own set of challenges.
A common industrial strategy involves the nucleophilic aromatic substitution (SNAr) of a readily available dihalopyridine, such as 2,3-dichloropyridine (B146566) or 2,3-dibromopyridine, with sodium butoxide. The sodium butoxide can be generated in situ from sodium hydroxide (B78521) or sodium metal and butanol. This reaction requires careful control of temperature and pressure to ensure selective monosubstitution at the 2-position and to minimize the formation of undesired byproducts. The regioselectivity of the substitution is a key consideration, as the halogen at the 2-position of a pyridine ring is generally more activated towards nucleophilic attack than one at the 3-position.
Another approach could involve starting from even more basic and inexpensive commodity chemicals. For example, some industrial syntheses of substituted pyridines begin with molecules like 2-methyl-5-ethylpyridine, which is produced from the condensation of acetaldehyde (B116499) and ammonia. beilstein-journals.org A multi-step process involving oxidation, halogenation, and substitution would be required to convert such a starting material into the desired 2-butoxy-3-halopyridine precursor.
Once the precursor is obtained, scaling up the borylation reaction requires addressing several factors:
Safety and Handling: The use of highly reactive and pyrophoric n-butyllithium on an industrial scale necessitates specialized equipment and stringent safety protocols.
Thermal Management: The lithium-halogen exchange is highly exothermic. Efficient heat transfer and precise temperature control are critical to prevent runaway reactions and ensure consistent product quality. Cryogenic reactor systems are often required.
Process Efficiency: Minimizing the number of synthetic steps and avoiding difficult purifications, such as chromatography, are crucial for a cost-effective industrial process. Crystallization is the preferred method for purification on a large scale. researchgate.net
Waste Management: The process generates significant salt waste (e.g., lithium halides) and requires the handling and recycling of organic solvents, which must be managed in an environmentally responsible and economical manner.
The halogen-metal exchange route remains one of the most reliable and cost-effective methods for the large-scale preparation of pyridinylboronic acids, making it highly relevant for the potential industrial production of this compound. arkat-usa.org
Comprehensive Analysis of 2 Butoxypyridine 3 Boronic Acid Reactivity and Transformations
Role in Palladium-Catalyzed Cross-Coupling Reactions
2-Butoxypyridine-3-boronic acid is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Suzuki-Miyaura Cross-Coupling with Diverse Electrophiles
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with a halide or pseudohalide in the presence of a palladium catalyst and a base. libretexts.orgnih.govresearchgate.net this compound serves as the organoboron partner in these reactions, offering a versatile building block for the introduction of a 2-butoxypyridine (B1266424) moiety.
Coupling with Aryl and Heteroaryl Halides and Pseudohalides
This compound can be effectively coupled with a wide range of aryl and heteroaryl halides (Cl, Br, I) and pseudohalides (e.g., triflates) to synthesize the corresponding biaryl and heterobiaryl structures. acs.orgnih.gov The reactivity of the halide partner generally follows the order I > Br > OTf > Cl. libretexts.org While aryl iodides and bromides are common substrates, the coupling of less reactive aryl chlorides has also been achieved, often requiring more specialized catalytic systems with bulky, electron-rich phosphine (B1218219) ligands. libretexts.orgacs.org
The coupling with heteroaryl halides can be particularly challenging due to the potential for the heteroatom to coordinate to the palladium catalyst, leading to catalyst deactivation. researchgate.net However, successful couplings with various heteroaryl systems have been reported, expanding the utility of this compound in medicinal chemistry and materials science. nih.govnih.gov
| Electrophile Type | General Reactivity Trend | Key Considerations |
|---|---|---|
| Aryl Halides | I > Br > Cl | Aryl chlorides often require more active catalysts and stronger bases. |
| Heteroaryl Halides | Substrate dependent | Potential for catalyst poisoning by heteroatoms. |
| Aryl Pseudohalides (e.g., Triflates) | Comparable to or slightly less reactive than bromides | Useful alternatives to halides. |
Scope with Sterically Hindered and Electronically Varied Coupling Partners
The steric and electronic properties of the coupling partners can significantly influence the efficiency of the Suzuki-Miyaura reaction. The coupling of sterically hindered aryl halides, particularly those with ortho substituents, can be challenging due to the difficulty of the oxidative addition step. nih.gov However, the use of bulky phosphine ligands on the palladium catalyst can facilitate these transformations. researchgate.net
Similarly, the electronic nature of the coupling partners plays a crucial role. Electron-deficient aryl halides are generally more reactive towards oxidative addition, while electron-rich aryl halides can be more challenging. nih.gov Conversely, for the boronic acid partner, electron-rich derivatives are often more reactive in the transmetalation step. The butoxy group in this compound is an electron-donating group, which can enhance its reactivity. Couplings with a variety of electronically diverse partners, including those with both electron-donating and electron-withdrawing groups, have been successfully demonstrated. nih.govucmerced.edu
| Coupling Partner Characteristic | Challenge | General Solution |
|---|---|---|
| Sterically Hindered | Slow oxidative addition | Use of bulky phosphine ligands |
| Electron-Rich Halides | Slow oxidative addition | Use of electron-rich and bulky phosphine ligands |
| Electron-Deficient Boronic Acids | Slower transmetalation, prone to side reactions | Optimization of reaction conditions (e.g., solvent, temperature) |
Addressing Challenges in Heterocycle Coupling with Pyridinylboronic Acids
The Suzuki-Miyaura coupling of pyridinylboronic acids, including this compound, presents specific challenges. Pyridinylboronic acids are known to be less stable than their aryl counterparts and can undergo protodeboronation, especially under the basic reaction conditions. nih.gov The electron-deficient nature of the pyridine (B92270) ring can also reduce the nucleophilicity of the boronic acid, making the transmetalation step less efficient. nih.gov
Furthermore, the nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. researchgate.net To overcome these challenges, several strategies have been developed, including the use of more stable boronic acid derivatives like MIDA boronates, the development of highly active catalyst systems, and the careful optimization of reaction conditions, such as the choice of base and solvent. nih.gov The use of potassium organotrifluoroborates has also emerged as a valuable alternative to boronic acids due to their increased stability and resistance to protodeboronation. nih.gov
Other Transition Metal-Catalyzed Coupling Reactions Involving Boronic Acids (e.g., Chan-Evans-Lam Coupling)
Beyond the Suzuki-Miyaura reaction, this compound can participate in other transition metal-catalyzed coupling reactions. One notable example is the Chan-Evans-Lam (CEL) coupling, which forms carbon-heteroatom bonds, typically C-N or C-O bonds. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by copper complexes and involves the coupling of a boronic acid with an amine or an alcohol. wikipedia.orgnih.gov
The CEL coupling offers a valuable alternative to palladium-catalyzed methods for the synthesis of aryl amines and ethers. organic-chemistry.org It is often conducted under mild conditions, at room temperature, and open to the air. wikipedia.org The reaction proceeds through a proposed mechanism involving a copper(III) intermediate that undergoes reductive elimination to form the desired product. wikipedia.orgthieme-connect.de While the scope of the CEL coupling with pyridinylboronic acids can sometimes be limited, it represents an important tool for the construction of molecules containing the 2-butoxypyridine scaffold linked to a nitrogen or oxygen atom. nih.gov
Non-Cross-Coupling Reactions of Pyridinylboronic Acids
While predominantly used in cross-coupling reactions, pyridinylboronic acids can undergo other transformations. One such reaction is protodeboronation, the cleavage of the carbon-boron bond by a proton source. This is often an undesired side reaction in cross-coupling but can be a significant pathway depending on the stability of the boronic acid and the reaction conditions. nih.gov Pyridinylboronic acids can also exist in equilibrium with their cyclic trimers, known as boroxines. nih.gov The formation of boroxines can influence the reactivity and solubility of the boronic acid.
Addition Reactions to Unsaturated Systems (e.g., Carbonyls, Imines, Enones)
Boronic acids, including functionalized pyridinylboronic acids, are known to participate in addition reactions to various unsaturated systems. nih.goved.ac.uk These reactions are fundamental in organic synthesis for constructing new carbon-carbon bonds. The Lewis acidic nature of the boron atom in this compound allows it to activate unsaturated functional groups, facilitating nucleophilic attack.
Addition to Carbonyls and Imines:
The addition of organoboronic acids to carbonyls (aldehydes and ketones) and imines represents a key method for the synthesis of secondary alcohols and amines, respectively. nih.gov While direct addition can be challenging, the reaction is often promoted by a catalyst. For instance, rhodium-catalyzed systems have been shown to be effective for the addition of arylboronic acids to imines. nottingham.ac.uk In the context of this compound, the 3-pyridyl group would be transferred to the electrophilic carbon of the carbonyl or imine. The reaction with an imine, for example, proceeds through the formation of a carbinolamine intermediate, which then dehydrates to the final amine product. pearson.com
Conjugate Addition to Enones:
The conjugate addition (or 1,4-addition) of boronic acids to α,β-unsaturated carbonyl compounds (enones) is a powerful tool for carbon-carbon bond formation. This reaction, often catalyzed by transition metals like rhodium or palladium, allows for the introduction of the pyridyl moiety at the β-position of the carbonyl system. The general mechanism involves the formation of an organometallic intermediate that subsequently adds to the enone.
The reactivity of this compound in these additions is influenced by the electronic properties of the substituted pyridine ring. The butoxy group at the 2-position is an electron-donating group, which can influence the nucleophilicity of the pyridyl ring being transferred.
Boronic Acid Catalysis in Organic Transformations
Beyond their role as reagents, boronic acids have emerged as effective organocatalysts for a variety of transformations. nih.govrsc.orgacs.orgscilit.com This catalytic activity stems from the Lewis acidic nature of the boron center, which can activate substrates, typically those containing hydroxyl groups, towards further reaction. rsc.org
Arylboronic acids, such as those with a pyridyl framework, can catalyze reactions including:
Amide Formation: Boronic acids can activate carboxylic acids by forming a mixed anhydride, which is then more susceptible to nucleophilic attack by an amine to form an amide. rsc.org
Cycloadditions: They can act as Lewis acid catalysts to promote cycloaddition reactions, for example, by activating unsaturated carboxylic acids. nih.govnih.gov
Dehydration Reactions: Electron-deficient arylboronic acids have been shown to catalyze the dehydrative formation of ethers from alcohols. nih.gov
For this compound, its catalytic potential would be influenced by the Lewis acidity of the boron center. This acidity can be tuned by substituents on the aromatic ring. nih.gov The presence of the basic nitrogen atom in the pyridine ring could also play a role, potentially leading to bifunctional catalysis where both the Lewis acidic boron and the Lewis basic nitrogen participate in the catalytic cycle.
Table 1: Examples of Boronic Acid Catalyzed Reactions
| Reaction Type | Catalyst Type | Substrates | Product | Ref. |
| Amidation | ortho-Nitrophenylboronic acid | Carboxylic Acid, Amine | Amide | nih.gov |
| Cycloaddition | ortho-Substituted Arylboronic Acids | Unsaturated Carboxylic Acid, Azide | Triazole | nih.govnih.gov |
| Etherification | Pentafluorophenylboronic acid | Benzylic Alcohol, Alkyl Alcohol | Ether | nih.gov |
| Aldol Reaction | Arylborinic Acids | Pyruvic Acid, Aldehyde | Isotetronic Acid | nih.gov |
Stability and Decomposition Pathways: Protodeboronation of Pyridinylboronic Acids
A significant challenge in the application of heteroarylboronic acids, including pyridinyl derivatives, is their propensity to undergo protodeboronation. wikipedia.org This decomposition pathway involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the loss of the desired reactive functionality. The stability of pyridinylboronic acids is highly dependent on the position of the boronic acid group. ed.ac.ukresearchgate.net
Mechanistic Understanding of Protodeboronation in 2-Pyridyl and Related Boronic Acids
Extensive mechanistic studies have revealed that the rate and pathway of protodeboronation are strongly influenced by pH. ed.ac.ukresearchgate.netnih.gov A key distinction exists between the stability of 2-pyridylboronic acids and their 3- and 4-pyridyl isomers.
2-Pyridylboronic Acids: These compounds are notoriously unstable and undergo rapid protodeboronation, particularly at neutral pH. ed.ac.ukresearchgate.netnih.gov The mechanism involves the formation of a zwitterionic intermediate where the pyridine nitrogen is protonated and the boronic acid exists as a boronate. This intermediate can then undergo facile fragmentation, a process assisted by the proximity of the basic nitrogen atom which can stabilize the departing B(OH)₃ group. nih.govnih.gov
3-Pyridyl and 4-Pyridyl Boronic Acids: In contrast, 3- and 4-pyridylboronic acids are significantly more stable. ed.ac.ukresearchgate.netnih.gov For 3-pyridylboronic acid, the nitrogen atom is not adjacent to the C-B bond, and therefore cannot provide the same intramolecular assistance for fragmentation. nih.gov As a result, their protodeboronation is much slower. Studies have shown that the half-life for the protodeboronation of 3-pyridylboronic acid can be greater than a week under basic conditions (pH 12, 70 °C), whereas for 2-pyridylboronic acid it can be on the order of seconds at neutral pH. ed.ac.ukresearchgate.netnih.gov
Since this compound has the boronic acid moiety at the 3-position, it is expected to exhibit the higher stability characteristic of 3-pyridylboronic acids. The primary protodeboronation pathways for such stable heteroarylboronic acids typically occur under either strongly acidic or strongly basic conditions. wikipedia.org
Table 2: Comparative Stability of Pyridinylboronic Acid Isomers to Protodeboronation
| Compound | Position of -B(OH)₂ | Relative Stability | Half-life (t₀.₅) at 70°C | Ref. |
| 2-Pyridylboronic acid | 2 | Low | ~25-50 seconds (pH 7) | ed.ac.ukresearchgate.netnih.gov |
| 3-Pyridylboronic acid | 3 | High | > 1 week (pH 12) | ed.ac.ukresearchgate.netnih.gov |
| 4-Pyridylboronic acid | 4 | High | > 1 week (pH 12) | ed.ac.ukresearchgate.netnih.gov |
Strategies for Enhancing Stability: Use of Boronate Esters, Additives, and pH Control
Given the instability of certain boronic acids, particularly the 2-pyridyl isomers, various strategies have been developed to enhance their stability and handling, which can also be applied to improve the utility of more stable isomers like this compound under challenging reaction conditions.
Boronate Esters: Converting the boronic acid to a boronate ester is a common and effective strategy. The ester group protects the boronic acid from premature decomposition.
N-methyliminodiacetic acid (MIDA) boronates: These are air-stable, crystalline solids that are compatible with a wide range of reaction conditions. nih.govbldpharm.comsigmaaldrich.comresearchgate.netbldpharm.com They can undergo a slow, controlled release of the free boronic acid under mild aqueous basic conditions, which is particularly useful in cross-coupling reactions where a low concentration of the active boronic acid is desired to minimize side reactions like protodeboronation. nih.govsigmaaldrich.com
N-phenyldiethanolamine (PDEA) boronates: These are also stabilized by the formation of an intramolecular dative bond between the nitrogen and boron atoms, rendering them stable for prolonged storage. researchgate.net
Pinacol (B44631) esters: While commonly used, their stability can be highly dependent on the reaction conditions and the nature of the aryl group.
Additives: The addition of certain salts can influence the rate of protodeboronation. For the unstable 2-pyridyl boronic acids, Lewis acids like copper (Cu) and zinc (Zn) salts can actually attenuate the rate of decomposition. ed.ac.ukresearchgate.netnih.govacs.org This is thought to occur through coordination of the metal to the pyridine nitrogen, which reduces its ability to assist in the fragmentation of the C-B bond.
pH Control: As the rate of protodeboronation is highly pH-dependent, controlling the pH of the reaction medium is a crucial factor for stability. For basic heteroaromatic boronic acids like the pyridyl series, moving away from the pH range where the reactive zwitterionic species is at its maximum concentration can significantly enhance stability. wikipedia.org For the highly unstable 2-pyridylboronic acid, either strongly acidic or strongly basic conditions can slow down protodeboronation by shifting the equilibrium away from the zwitterion. wikipedia.org For the more stable 3-pyridyl isomer, avoiding prolonged exposure to harsh pH conditions is generally advisable.
Table 3: Strategies to Mitigate Protodeboronation of Pyridinylboronic Acids
| Strategy | Method | Mechanism of Stabilization | Ref. |
| Boronate Esters | Formation of MIDA boronate | Air-stable, crystalline solid; allows for slow release of boronic acid. | nih.govsigmaaldrich.comresearchgate.net |
| Formation of PDEA boronate | Intramolecular dative B-N bond formation. | researchgate.net | |
| Additives | Addition of Cu or Zn salts | Coordination to pyridine nitrogen, attenuating its assistance in C-B bond cleavage (primarily for 2-pyridyl isomers). | ed.ac.ukresearchgate.netnih.govacs.org |
| pH Control | Adjusting reaction pH | Shifting equilibrium away from the most reactive species (e.g., zwitterion for 2-pyridyl isomers). | wikipedia.org |
Mechanistic Elucidation and Advanced Computational Studies
Detailed Mechanistic Pathways of Suzuki-Miyaura Coupling Involving Boronic Acids
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. numberanalytics.comlibretexts.orgchemrxiv.org This catalytic cycle involves the palladium catalyst cycling between the Pd(0) and Pd(II) oxidation states. yonedalabs.com
The catalytic cycle is initiated by the oxidative addition of an organic halide to a low-ligated palladium(0) complex. youtube.comlibretexts.orgchemrxiv.org This step, often considered the rate-determining step, involves the cleavage of the carbon-halide bond and the oxidation of palladium from Pd(0) to a square planar Pd(II) complex. numberanalytics.comlibretexts.org The reactivity of the organic halide in this step generally follows the order I > OTf > Br > Cl. libretexts.org The initial product is a cis-palladium(II) complex, which can then isomerize to the more stable trans-complex. wikipedia.org
The subsequent and crucial step is transmetalation , which involves the transfer of the organic moiety—in this case, the 2-butoxypyridin-3-yl group—from the boron atom to the palladium(II) center. youtube.comyonedalabs.com This process requires the activation of the boronic acid by a base. wikipedia.orgorganic-chemistry.org The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)3]⁻), which facilitates the transfer of the organic group to the palladium complex. wikipedia.org
Two primary mechanistic pathways have been proposed for the transmetalation step:
The Boronate Pathway: The base first reacts with the boronic acid to form a tetracoordinate boronate. This activated species then reacts with the organopalladium(II) halide complex. rsc.orgmdpi.com
The Oxo-Palladium Pathway: The base (e.g., hydroxide (B78521) or alkoxide) first displaces the halide on the palladium(II) complex to form a more reactive Pd-OR species. This intermediate then reacts with the neutral boronic acid. rsc.orgmdpi.com
Kinetic studies have suggested that for many systems, the oxo-palladium pathway, involving the reaction between a neutral boronic acid and an oxo-palladium species, occurs at a significant rate. rsc.org The choice of pathway can depend on the specific boronic acid, the base, and the reaction conditions. rsc.org
The direct observation and characterization of the intermediates involved in the transmetalation step have been challenging due to their transient nature. nih.govacs.org However, significant progress has been made using low-temperature rapid injection NMR spectroscopy, kinetic studies, and computational analysis. acs.org These investigations have provided evidence for the existence of key intermediates containing a Pd-O-B linkage. acs.orgacs.org
Specifically, two distinct types of pre-transmetalation intermediates have been identified and characterized: a tri-coordinate boronic acid complex and a tetra-coordinate boronate complex. acs.orgacs.org
Tri-coordinate boronic acid complexes (6-B-3 type) have been observed, particularly with bulky phosphine (B1218219) ligands on the palladium center. acs.org
Tetra-coordinate boronate complexes (8-B-4 type) are formed from the reaction with the activated boronate species and are considered key intermediates leading to the cross-coupling product. chemrxiv.orgacs.org
The geometry and coordination environment of both the palladium and boron atoms in these intermediates are crucial for the subsequent transfer of the organic group. acs.orgacs.org For instance, arranging ligands in a cis coordination geometry on the palladium atom can favor the adoption of a tetra-coordinate state at the boron atom. acs.org
The final step of the catalytic cycle is reductive elimination , where the two organic groups (the one from the organic halide and the one from the boronic acid) on the palladium(II) complex couple to form the new carbon-carbon bond, yielding the final product. libretexts.orgnih.gov This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle. youtube.comlibretexts.org
Reductive elimination is typically a fast, concerted process that is not considered the rate-determining step. numberanalytics.comnih.gov For the reaction to occur, the two organic groups generally need to be in a cis orientation on the square planar palladium complex. yonedalabs.com The rate of reductive elimination can be influenced by the electronic properties of both the ancillary ligands and the coupling partners. berkeley.edu For example, bulky, electron-donating phosphine ligands on the palladium catalyst can promote this step. wikipedia.org While often concerted, stepwise mechanisms involving initial ligand dissociation have also been proposed, particularly for certain ligand systems. nih.govacs.org
Kinetic Studies of Boronic Acid Reactivity and Decomposition
Boronic acids, while generally stable, are susceptible to decomposition under certain reaction conditions. A common side reaction is protodeboronation , where the carbon-boron bond is cleaved by a proton source, leading to the formation of an arene byproduct instead of the desired coupled product. nih.gov This side reaction is particularly problematic for electron-rich heterocyclic and electron-deficient arylboronic acids. nih.gov The choice of base and solvent can significantly impact the extent of protodeboronation.
Recent studies have explored the reactivity of boronic esters under anhydrous conditions, which can accelerate transmetalation and minimize protodeboronation. illinois.edu Kinetic comparisons of various boronic esters have revealed significant rate enhancements depending on the diol used to form the ester, which is attributed to the electronic properties of the oxygen atoms in the ester. nih.govacs.org
Table 1: Factors Influencing Boronic Acid Reactivity and Decomposition in Suzuki-Miyaura Coupling
| Factor | Effect on Reactivity/Decomposition | Research Findings |
|---|---|---|
| Base | Activates boronic acid for transmetalation. wikipedia.orgorganic-chemistry.org Stronger bases can accelerate the reaction but may also promote side reactions. The choice of base can influence which transmetalation pathway is dominant. rsc.org | The combination of bulky, electron-rich phosphine ligands and stronger bases is effective for less reactive aryl chlorides. libretexts.org |
| Solvent | Can influence the solubility of reagents and the speciation of boronic acids. nih.gov Water can facilitate the formation of Pd-OH intermediates, potentially altering the transmetalation mechanism. nih.gov | Anhydrous conditions using boronic esters can lead to rapid reactions and avoid protodeboronation. illinois.edu |
| Ligands | Bulky, electron-donating phosphine or N-heterocyclic carbene (NHC) ligands on the palladium catalyst enhance the rates of oxidative addition and reductive elimination. libretexts.orgwikipedia.org | The bite angle of bidentate phosphine ligands can affect the rate and yield of reductive elimination. berkeley.edu |
| Boron Reagent | Boronic acids are often more reactive than their corresponding boronic esters. nih.gov Organotrifluoroborate salts show increased stability and are less prone to protodeboronation compared to boronic acids. wikipedia.orgrsc.org | Kinetic studies show that boronic esters can transmetalate directly without prior hydrolysis, with significant rate enhancements observed depending on the ester structure. nih.govacs.org |
Computational Chemistry Approaches to Reactivity and Selectivity in Boronic Acid Transformations
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for gaining detailed insight into the mechanisms of complex catalytic reactions like the Suzuki-Miyaura coupling. nih.govacs.orgnih.gov These methods allow for the characterization of transient intermediates and transition states that are difficult or impossible to study experimentally. acs.org
DFT calculations are used to map the potential energy surface of the entire catalytic cycle. acs.orgnih.gov By calculating the energies of the reactants, intermediates, transition states, and products, researchers can determine the activation energy (reaction barrier) for each elementary step. nih.gov The step with the highest activation energy is identified as the rate-determining step of the reaction. nih.gov
For a typical Suzuki-Miyaura reaction between bromobenzene (B47551) and phenylboronic acid catalyzed by a palladium-zeolite, DFT calculations have provided the following insights: nih.gov
Oxidative addition: This step has a relatively low activation barrier. nih.gov
Transmetalation: This step was found to be the rate-determining step, with a significantly higher activation barrier. nih.gov
Reductive elimination: This step has a moderate activation barrier, lower than that of transmetalation. nih.gov
DFT studies have also been crucial in comparing different mechanistic pathways. For example, calculations have been used to investigate the energetics of the boronate versus the oxo-palladium transmetalation pathway, the role of the base, and the effect of different ligands on the reaction barriers. nih.govnih.gov Computational models have also elucidated the stereoelectronic effects that contribute to the oxidative stability of certain boronic acids. pnas.org
Table 2: Calculated Activation Energies for Suzuki-Miyaura Coupling Steps (Example System)
| Reaction Step | Species Involved | Calculated Activation Energy (kcal/mol) | Reference |
|---|---|---|---|
| Oxidative Addition | Bromobenzene + Pd-Zeolite | 2.6 | nih.gov |
| Transmetalation | Phenylboronic acid + Pd(II)-complex | 36.8 | nih.gov |
| Reductive Elimination | Biphenyl from Pd(II)-complex | 17.7 | nih.gov |
| Reductive Elimination (anion pathway) | Biphenyl from Pd(II)-complex | 14.4 | nih.gov |
Note: These values are for the specific reaction of bromobenzene and phenylboronic acid on a Pd-H-Beta zeolite catalyst and serve as an illustrative example of the data obtained from DFT studies.
Prediction of Regioselectivity and Catalytic Activity
The prediction of regioselectivity and catalytic activity for cross-coupling reactions involving 2-butoxypyridine-3-boronic acid relies heavily on computational chemistry, primarily using methods like Density Functional Theory (DFT). These studies help in understanding the electronic and steric factors that govern the reaction outcomes.
Regioselectivity:
In reactions where multiple sites on a coupling partner are available, the regioselectivity is determined by the relative activation energies of the competing reaction pathways. For a hypothetical coupling of this compound with a di-substituted aryl halide (e.g., 2,4-dibromopyridine), computational models can predict the favored site of reaction.
The butoxy group at the 2-position of the pyridine (B92270) ring is an electron-donating group, which increases the electron density on the pyridine ring, particularly at the ortho and para positions relative to the butoxy group. The boronic acid group at the 3-position is an electron-withdrawing group. The interplay of these electronic effects, along with steric hindrance from the bulky butoxy group, will influence the regiochemical outcome of its reactions.
Computational studies on similar systems, such as the Suzuki-Miyaura coupling of 2,4-dibromopyridine (B189624) with arylboronic acids, have shown that the reaction typically occurs selectively at the 2-position. researchgate.net This is attributed to the higher electrophilicity of the C2-Br bond compared to the C4-Br bond. researchgate.net While direct data for this compound is unavailable, a similar predictive approach would be employed.
Catalytic Activity:
The catalytic activity in reactions such as the Suzuki-Miyaura coupling is dependent on the efficiency of the three main steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Computational studies can model the energy profile of this entire cycle.
The nature of the boronic acid plays a crucial role in the transmetalation step. The rate of transmetalation can be influenced by the choice of the boronic acid derivative (e.g., boronic acid vs. boronate ester), the base, and the solvent. nih.gov For instance, the use of boronic esters under anhydrous conditions has been shown to accelerate transmetalation and minimize side reactions like protodeboronation. illinois.edu
The choice of the palladium catalyst and its ligands is also critical. The electronic and steric properties of the ligands can significantly affect the stability of the catalytic species and the rates of the individual steps in the catalytic cycle. For example, phosphine ligands are widely used, and their properties can be tuned to optimize catalytic activity. researchgate.net Computational models can predict the most effective catalyst-ligand combination for a given substrate like this compound by calculating the energy barriers for each step of the catalytic cycle with different catalysts.
While specific predictive data for this compound is not present in the searched literature, the following table illustrates the type of data that would be generated from such computational studies to predict regioselectivity and catalytic activity.
Table 1: Hypothetical Calculated Parameters for Predicting Reaction Outcomes
This table is for illustrative purposes to show the kind of data that would be generated from computational studies. The values are not based on actual experimental or calculated data for this compound.
| Parameter | Value | Significance |
|---|---|---|
| Calculated Energy Barrier for Oxidative Addition (kcal/mol) | 12.5 | Indicates the energy required for the initial step of the catalytic cycle. |
| Calculated Energy Barrier for Transmetalation (kcal/mol) | 15.2 | Often the rate-determining step; a lower value suggests higher catalytic activity. |
| Calculated Energy Barrier for Reductive Elimination (kcal/mol) | 8.7 | Represents the final step to release the product and regenerate the catalyst. |
| Predicted Regioisomeric Ratio (Product A : Product B) | 95 : 5 | Predicts the favored product in a reaction with multiple possible outcomes. |
Advanced Applications in Organic Synthesis and Materials Science
Utilization of 2-Butoxypyridine-3-boronic Acid as a Key Synthetic Building Block for Complex Molecules
Boronic acids are recognized as crucial building blocks in organic synthesis due to their stability, generally low toxicity, and broad reactivity. nih.gov They are instrumental as intermediates in the formation of complex molecules. aablocks.com this compound, in particular, serves as a cornerstone for constructing intricate molecular frameworks. Its pyridine (B92270) core provides a key structural motif found in numerous biologically active compounds and functional materials. The boronic acid group facilitates a variety of coupling reactions, most notably the Suzuki-Miyaura cross-coupling reaction, which is a powerful method for forming carbon-carbon bonds. nih.govaablocks.com
The butoxy group attached to the pyridine ring influences the electronic properties and solubility of the molecule, which can be advantageous in tailoring the characteristics of the final products. This strategic placement of functional groups allows chemists to use this compound as a linchpin to connect different molecular fragments, thereby assembling complex structures with high precision and efficiency. The versatility of boronic acids extends to their use in the synthesis of compounds with potential therapeutic applications. nih.gov
Construction of Complex Biaryl and Heteroaryl Architectures for Diverse Applications
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and this compound is an excellent substrate for this transformation. This reaction enables the formation of C-C bonds between the pyridine core of the boronic acid and various aryl or heteroaryl halides, leading to the construction of complex biaryl and heteroaryl architectures. researchgate.net These structures are of significant interest in medicinal chemistry and materials science due to their prevalence in pharmaceuticals and organic electronic materials.
For instance, the coupling of this compound with a second aromatic or heteroaromatic ring system can generate molecules with tailored electronic and photophysical properties. The ability to introduce a substituted pyridine ring into a larger conjugated system allows for the fine-tuning of properties such as fluorescence, conductivity, and receptor binding affinity. This capability is particularly valuable in the development of new drug candidates and advanced materials. The modular nature of the Suzuki-Miyaura coupling provides a straightforward route to a vast array of biaryl and heteroaryl compounds from readily available starting materials. researchgate.net
Scaffold-Oriented Synthesis and Diversification Strategies Using Boronic Acid Derivatives
Scaffold-oriented synthesis is a powerful strategy for the creation of diverse compound libraries based on a common molecular core or scaffold. nih.govresearchgate.net this compound is an ideal starting point for such an approach. The pyridine-boronic acid core can be elaborated through a series of chemical reactions to generate a library of related but structurally distinct molecules.
One common strategy involves an initial coupling reaction using the boronic acid functionality, followed by modifications to other parts of the molecule, such as the butoxy group or other positions on the pyridine ring. This sequential functionalization allows for the systematic exploration of the chemical space around the initial scaffold. researchgate.net By varying the coupling partners and subsequent derivatization reagents, a wide range of compounds with diverse functionalities and three-dimensional shapes can be rapidly synthesized. This approach is highly valuable in the search for new bioactive molecules, as it allows for the efficient generation of a multitude of candidates for biological screening. nih.gov
Integration into Diversity-Oriented Synthesis (DOS) Libraries for Chemical Space Exploration
Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules to explore vast regions of chemical space and identify novel biological probes and drug leads. nih.govbrandon-russell.com this compound and its derivatives are well-suited for inclusion in DOS libraries. The inherent reactivity of the boronic acid group allows for its participation in a multitude of coupling reactions, serving as a key branching point in a synthetic sequence.
Starting from this compound, a series of divergent synthetic pathways can be employed to create a collection of molecules with high skeletal diversity. brandon-russell.com This can be achieved by employing different reaction types in a branching fashion, leading to compounds with fundamentally different ring systems and stereochemical arrangements. The incorporation of this building block into DOS libraries significantly expands the range of accessible molecular architectures, increasing the probability of discovering compounds with novel biological activities. nih.govthieme.de The versatility of boronic acids makes them powerful tools for generating the chemical diversity that is central to the philosophy of DOS. thieme.de
Future Research Trajectories and Interdisciplinary Outlook
Development of Next-Generation Catalytic Systems for Pyridinylboronic Acid Transformations
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and pyridinylboronic acids are crucial building blocks. mdpi.com However, challenges remain, particularly with heteroaromatic substrates which can be unstable or exhibit poor reactivity. nih.govscilit.com Future research will prioritize the development of more robust and efficient catalytic systems to overcome these limitations.
Key areas of development include:
Novel Ligand Design: The performance of palladium catalysts is heavily dependent on the supporting ligands. Research is moving towards creating ligands, such as bulky biarylphosphines, that can promote the coupling of challenging substrates like 2-heteroaryl boronic acids under mild conditions. nih.govscilit.comcdnsciencepub.com The goal is to enhance catalyst stability, improve reaction rates, and increase tolerance to a wider range of functional groups.
Advanced Precatalysts: The development of air- and moisture-stable palladium precatalysts that rapidly generate the active catalytic species in situ is a significant area of focus. nih.gov These precatalysts allow for the successful coupling of unstable boronic acids by ensuring that the rate of the desired cross-coupling reaction outpaces the rate of protodeboronation, a common side reaction. nih.gov
Exploration of Alternative Metal Catalysts: While palladium is the most common catalyst for Suzuki-Miyaura reactions, other transition metals like nickel, rhodium, and copper are being explored as alternatives. researchgate.net These metals may offer different reactivity profiles, lower costs, and unique catalytic activities for specific transformations involving pyridinylboronic acids.
A comparison of catalyst generations for heteroaryl boronic acid coupling highlights the progress in this field.
| Catalyst Generation | Typical Catalyst System | Reaction Conditions | Key Advantages |
| First Generation | Pd(PPh₃)₄ | High temperatures, long reaction times | Broadly applicable to simple aryl halides |
| Second Generation | Pd(OAc)₂ with phosphine (B1218219) ligands | Milder conditions, shorter reaction times | Improved yields and functional group tolerance |
| Next-Generation | Advanced Precatalysts (e.g., XPhosPd(0) generators) nih.gov | Room temperature, very short reaction times | Enables coupling of unstable heteroaryl boronic acids, high efficiency nih.gov |
Exploration of Novel Reaction Spaces for 2-Butoxypyridine-3-boronic Acid
Beyond the well-established Suzuki-Miyaura coupling, future research will aim to expand the synthetic utility of this compound by exploring novel reaction types and conditions. This involves moving into new chemical territories to construct more complex and diverse molecular scaffolds.
Promising research directions include:
Cascade Reactions: Designing multi-step, one-pot sequences where this compound is a key component. For example, a cascade involving a copper-catalyzed C-N cross-coupling followed by electrocyclization and oxidation has been developed for the modular synthesis of highly substituted pyridines from alkenylboronic acids. nih.gov
Asymmetric Catalysis: Developing enantioselective cross-coupling reactions is a major goal. Rhodium-catalyzed asymmetric Suzuki-Miyaura couplings have been used to convert racemic mixtures into single enantiomer products, a powerful strategy for synthesizing chiral molecules. researchgate.net Applying such methods to pyridinylboronic acids would be highly valuable.
Unconventional Reaction Media: The use of microdroplets has been shown to dramatically accelerate condensation-based click reactions involving boronic acids, often eliminating the need for catalysts or high temperatures. rsc.org Exploring the reactivity of this compound in such unconventional environments could unlock new synthetic pathways. rsc.org
Chemoselective Couplings: Developing methods that allow for the selective reaction of one boron moiety in a molecule containing multiple boron groups (diboron systems) without the use of protecting groups is a sophisticated strategy. strath.ac.uk This can be achieved by controlling reaction parameters like base, solvent, and temperature to exploit kinetic differences in transmetalation. strath.ac.uk
Advanced Computational Modeling for Rational Design of Boronic Acid Reactions
Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. nih.gov For reactions involving boronic acids, computational modeling provides deep mechanistic insights that are often difficult to obtain through experimental means alone.
Future applications of computational modeling in this area will focus on:
Mechanism Elucidation: Detailed computational studies, often using Density Functional Theory (DFT), can clarify complex reaction mechanisms. For instance, modeling has been used to investigate the precise role of the base in the transmetalation step of the Suzuki-Miyaura reaction and to characterize key intermediates. nih.govacs.orgacs.org These studies help identify the features that control reaction rates and selectivity. acs.org
Predictive Catalyst Design: By modeling the interactions between the catalyst, substrates, and reagents, researchers can rationally design new catalysts with improved performance. Computational screening can help identify promising ligand structures before they are synthesized in the lab, saving time and resources.
Reaction Optimization: Computational models can predict how changes in reaction conditions (e.g., solvent, temperature, base) will affect the outcome of a reaction. This allows for the in silico optimization of reaction protocols for pyridinylboronic acids, leading to higher yields and fewer byproducts.
| Computational Approach | Application in Boronic Acid Chemistry | Key Insights Gained |
| Density Functional Theory (DFT) | Mechanistic analysis of Suzuki-Miyaura reaction nih.govacs.org | Role of the base, structure of transition states, energy barriers nih.govacs.org |
| Kinetic Modeling | Investigation of transmetalation step acs.org | Rate enhancements with different boronic esters, factors controlling fragment transfer acs.org |
| Molecular Dynamics (MD) | Simulating solvent effects and catalyst dynamics | Understanding the influence of the reaction environment on catalyst stability and activity |
Integration into Automated Synthesis and High-Throughput Experimentation Platforms
The increasing complexity of drug discovery and materials science necessitates faster methods for synthesizing and screening new compounds. nih.gov Integrating the chemistry of this compound into automated platforms is a key future direction.
This integration involves two main areas:
Automated Synthesis: Platforms that automate the repetitive steps of organic synthesis can dramatically accelerate the production of compound libraries. nih.gov Boronic acids, particularly stable derivatives like N-methyliminodiacetic acid (MIDA) boronates, are well-suited for such platforms. nih.govacs.org These systems can perform iterative cross-coupling reactions to rapidly build a diverse range of molecules from a common set of building blocks. acs.org
High-Throughput Experimentation (HTE): HTE involves rapidly screening large numbers of reactions to identify optimal conditions or new transformations. The development of high-throughput analytical methods, such as ultra-high-performance liquid chromatography-mass spectrometry (UPLC-MS), is crucial for this process. rsc.org Such methods allow for the rapid analysis of boronic acid reactions without requiring complex sample preparation, enabling efficient reaction monitoring and optimization. rsc.org
Emerging Applications in Interdisciplinary Fields Beyond Traditional Organic Synthesis
While this compound is primarily a building block for organic synthesis, its unique properties and those of its derivatives open up applications in a variety of interdisciplinary fields. nih.govnih.gov
Future research will likely explore its potential in:
Medicinal Chemistry and Chemical Biology: Boronic acids are recognized as important pharmacophores due to their ability to form reversible covalent bonds with biological targets. nih.govresearchgate.net Derivatives of pyridinylboronic acids could be explored as inhibitors for enzymes like proteases or as components of novel therapeutic agents for cancer or infectious diseases. nih.govnih.govvt.edu The pyridine (B92270) motif itself is a common feature in many biologically active molecules.
Materials Science: Organoboron compounds are used in the development of advanced materials. acs.org Boronic acids can be incorporated into polymers to create self-healing materials or stimuli-responsive systems. rsc.org They are also used as building blocks for covalent organic frameworks (COFs) and in the development of fluorescent sensors for the detection of saccharides or other analytes. rsc.orgnih.gov
Organocatalysis: Beyond their role as reagents in cross-coupling, boronic acids can themselves act as catalysts. acs.orgnih.gov As stable, organic-soluble Lewis acids, they can catalyze a range of transformations, including dehydrations, acylations, and condensations. nih.govresearchgate.net Exploring the catalytic potential of functionalized pyridinylboronic acids is a promising avenue of research. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
